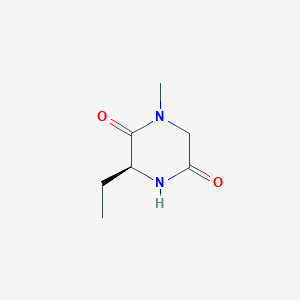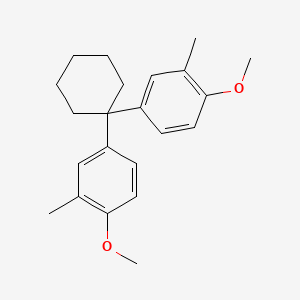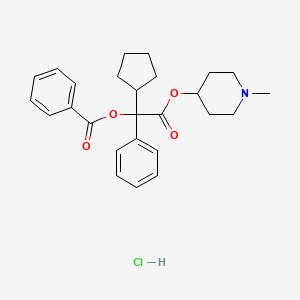
N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of N-methyl-4-piperidinol with alpha-cyclopentylmandelate in the presence of sodium methoxide and heptane . The reaction conditions typically require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring may yield piperidinones, while reduction may yield piperidines with different substituents .
Scientific Research Applications
N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as an anticholinergic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, as an anticholinergic agent, it may inhibit the action of acetylcholine at muscarinic receptors, leading to a decrease in parasympathetic nervous system activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
N-Methyl-4-piperidinol: A precursor in the synthesis of the target compound.
Alpha-cyclopentylmandelate: Another precursor used in the synthesis.
Uniqueness
N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride is unique due to its complex structure and specific functional groups, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring with benzoyloxy and cyclopentylphenylacetate moieties makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
63490-88-0 |
|---|---|
Molecular Formula |
C26H32ClNO4 |
Molecular Weight |
458.0 g/mol |
IUPAC Name |
[1-cyclopentyl-2-(1-methylpiperidin-4-yl)oxy-2-oxo-1-phenylethyl] benzoate;hydrochloride |
InChI |
InChI=1S/C26H31NO4.ClH/c1-27-18-16-23(17-19-27)30-25(29)26(22-14-8-9-15-22,21-12-6-3-7-13-21)31-24(28)20-10-4-2-5-11-20;/h2-7,10-13,22-23H,8-9,14-19H2,1H3;1H |
InChI Key |
FTFQJDIUKLBMMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


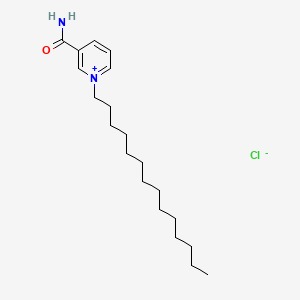
![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
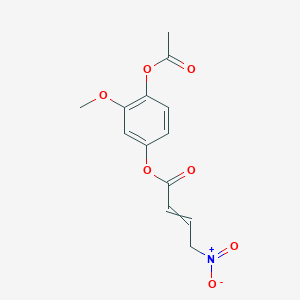
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)

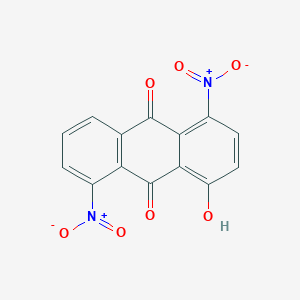
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)


